molecular formula C13H11Br2N3 B7554327 N'-(2,4-dibromophenyl)benzenecarboximidohydrazide

N'-(2,4-dibromophenyl)benzenecarboximidohydrazide

Cat. No. B7554327
M. Wt: 369.05 g/mol
InChI Key: DRRAXKUXNODSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromophenyl)benzenecarboximidohydrazide, also known as DBH or 2,4-dibromo-N-(carboxyphenyl)benzohydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in drug delivery systems. In agriculture, N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been investigated for its ability to enhance plant growth and protect against pests and diseases. In materials science, N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(2,4-dibromophenyl)benzenecarboximidohydrazide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins in cells. N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to block the replication of certain viruses.
Biochemical and Physiological Effects:
N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(2,4-dibromophenyl)benzenecarboximidohydrazide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. In vivo studies have demonstrated that N'-(2,4-dibromophenyl)benzenecarboximidohydrazide can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2,4-dibromophenyl)benzenecarboximidohydrazide in lab experiments is its relative ease of synthesis. N'-(2,4-dibromophenyl)benzenecarboximidohydrazide is also stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using N'-(2,4-dibromophenyl)benzenecarboximidohydrazide is its potential toxicity. Studies have shown that N'-(2,4-dibromophenyl)benzenecarboximidohydrazide can be toxic to certain cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N'-(2,4-dibromophenyl)benzenecarboximidohydrazide. One area of interest is the development of new drug delivery systems using N'-(2,4-dibromophenyl)benzenecarboximidohydrazide as a building block. Another area of interest is the investigation of N'-(2,4-dibromophenyl)benzenecarboximidohydrazide's potential as a plant growth enhancer and pest control agent. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,4-dibromophenyl)benzenecarboximidohydrazide and its potential applications in medicine and materials science.
Conclusion:
In conclusion, N-(2,4-dibromophenyl)benzenecarboximidohydrazide, or N'-(2,4-dibromophenyl)benzenecarboximidohydrazide, is a chemical compound that has shown promise in various scientific research applications. Its ease of synthesis and stability make it a useful tool for studying various biological processes. While further research is needed to fully understand its mechanism of action and potential applications, N'-(2,4-dibromophenyl)benzenecarboximidohydrazide has the potential to be a valuable tool in medicine, agriculture, and materials science.

Synthesis Methods

N'-(2,4-dibromophenyl)benzenecarboximidohydrazide can be synthesized by reacting 2,4-dibromobenzoic acid with hydrazine hydrate in the presence of phosphorus oxychloride. The resulting product is then treated with 4-aminobenzoic acid to form N'-(2,4-dibromophenyl)benzenecarboximidohydrazide. The synthesis method of N'-(2,4-dibromophenyl)benzenecarboximidohydrazide is a relatively straightforward process, making it a viable option for research purposes.

properties

IUPAC Name

N'-(2,4-dibromoanilino)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2N3/c14-10-6-7-12(11(15)8-10)17-18-13(16)9-4-2-1-3-5-9/h1-8,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRAXKUXNODSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)Br)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dibromophenyl)benzenecarboximidohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.